molecular formula C15H16ClN3O2 B2360262 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide CAS No. 1423731-99-0

6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide

Cat. No. B2360262
CAS RN: 1423731-99-0
M. Wt: 305.76
InChI Key: MYDHGDGSSXWWEP-UHFFFAOYSA-N
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Description

6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide, also known as DCPH-Pyridine, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. Additionally, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action for 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee is complex and not fully understood. However, studies have shown that the compound can inhibit the activity of specific enzymes and pathways involved in cell proliferation and inflammation. Specifically, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been shown to inhibit the activity of the enzyme CDK4, which is involved in cell cycle regulation. By inhibiting CDK4, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee can slow down the growth of cancer cells and potentially limit the spread of the disease.
Biochemical and Physiological Effects:
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has a range of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of specific enzymes and pathways involved in cell proliferation and inflammation. Additionally, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. However, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee is that it has been well-studied and its synthesis method is relatively straightforward. Additionally, the compound has been shown to have a range of potential applications in scientific research, making it a promising candidate for further investigation. However, there are also limitations to working with 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee. For example, the compound can be difficult to handle due to its high toxicity, and caution must be taken when working with it in the lab.

Future Directions

There are many potential future directions for research on 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee and its potential as a cancer treatment. Additionally, more research is needed to understand the biochemical and physiological effects of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee and its potential applications in other areas of scientific research, such as inflammation and oxidative stress. Overall, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee is a promising compound with many potential applications in scientific research, and further investigation is needed to fully understand its potential.

Synthesis Methods

The synthesis of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee involves the reaction of 6-chloronicotinic acid with dicyclopropylketone and hydrazine hydrate. This reaction results in the formation of the desired product, which can be purified through recrystallization. The synthesis method is relatively straightforward and has been well-documented in the literature.

properties

IUPAC Name

6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-13-6-5-11(8-17-13)15(21)19-18-14(20)7-12(9-1-2-9)10-3-4-10/h5-10H,1-4H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDHGDGSSXWWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)NNC(=O)C2=CN=C(C=C2)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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